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Introduction

T-1095 is an orally active prodrug that is metabolized into its active form, T-1095A.[1] T-1095A
functions as a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein

primarily expressed in the S1 and S2 segments of the renal proximal tubules.[2][3] SGLT2 is

responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4] By

inhibiting SGLT2, T-1095A blocks this reabsorption, leading to increased urinary glucose

excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][5] Therefore,

measuring the activity of T-1095A in kidney tissue is functionally equivalent to quantifying the

inhibition of SGLT2-mediated glucose transport.

These application notes provide a comprehensive overview of key methodologies for

researchers, scientists, and drug development professionals to assess the activity and

pharmacodynamic effects of T-1095A in kidney tissue, both in vitro and in vivo.
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Figure 1: Mechanism of SGLT2 inhibition by T-1095A in a renal proximal tubule cell.

Experimental Protocols
Protocol 1: SGLT2 Activity Assay in Kidney Brush
Border Membrane Vesicles (BBMVs)
This protocol provides a direct method for measuring T-1095A's inhibitory effect on SGLT2-

mediated glucose transport in a native membrane environment.[2][5]

1. Preparation of BBMVs from Kidney Cortex: a. Euthanize the animal (e.g., rat, mouse)

according to approved institutional guidelines. b. Perfuse the kidneys with ice-cold saline to

remove blood. c. Excise the kidneys and place them in ice-cold homogenization buffer (e.g.,

300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4). d. Dissect the kidney cortex and

mince it into small pieces. e. Homogenize the cortical tissue using a Potter-Elvehjem
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homogenizer. f. Perform differential centrifugation steps to enrich for brush border membranes.

This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-

speed spin to pellet the crude membrane fraction. g. Resuspend the pellet in a buffer

containing MgCl₂ to precipitate non-brush border membranes, followed by centrifugation to

pellet the contaminants. The supernatant containing BBMVs is collected. h. Pellet the BBMVs

by ultracentrifugation and resuspend them in the desired experimental buffer. i. Determine

protein concentration using a standard method (e.g., BCA assay). Vesicles can be stored at

-80°C.

2. Glucose Uptake Assay: a. Thaw the BBMV preparation on ice. b. In a microcentrifuge tube,

pre-incubate 20-50 µg of BBMV protein with various concentrations of T-1095A (or vehicle

control) in an incubation buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl for sodium-

dependent vs. independent uptake, 20 mM HEPES-Tris, pH 7.4) for 10-15 minutes at 37°C. c.

Initiate the transport reaction by adding a starting solution containing a radiolabeled glucose

analog, such as ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable

substrate for SGLTs. d. Incubate for a short, defined period (e.g., 15-60 seconds) at 37°C. e.

Terminate the uptake by adding 1 mL of ice-cold stop solution (e.g., incubation buffer without

the radiolabel). f. Rapidly filter the mixture through a 0.45 µm nitrocellulose filter under vacuum

and wash the filter immediately with more ice-cold stop solution to remove external

radioactivity. g. Place the filter in a scintillation vial, add scintillation cocktail, and quantify the

radioactivity using a liquid scintillation counter.

3. Data Analysis: a. Calculate the sodium-dependent glucose uptake by subtracting the uptake

in the presence of KCl (sodium-free) from the uptake in the presence of NaCl. b. Determine the

percent inhibition of sodium-dependent glucose uptake for each concentration of T-1095A. c.

Plot the percent inhibition against the log concentration of T-1095A and fit the data to a dose-

response curve to determine the IC₅₀ value.

Protocol 2: Fluorescent Glucose Uptake Assay in HK-2
Cells
This cell-based assay provides a high-throughput method for screening SGLT2 inhibitors using

a human kidney proximal tubule cell line that endogenously expresses SGLT2.[3][4][6]

1. Cell Culture and Seeding: a. Culture human kidney 2 (HK-2) cells in a suitable medium (e.g.,

DMEM/F-12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at
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37°C with 5% CO₂. b. Seed the cells into a 96-well black, clear-bottom plate at a density that

allows them to reach confluence within 24-48 hours.

2. Compound Preparation: a. Prepare a stock solution of T-1095A in DMSO. b. Create serial

dilutions of the compound in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH buffer) to

achieve the desired final concentrations. The final DMSO concentration should be kept low

(e.g., <0.5%).

3. Glucose Uptake Assay: a. On the day of the assay, wash the confluent cell monolayers twice

with pre-warmed KRH buffer. b. Add KRH buffer containing the desired concentration of T-
1095A or vehicle control to each well. c. Include necessary controls:

Total Uptake: Vehicle only.
Non-specific Uptake: A known SGLT inhibitor like Phlorizin (e.g., 100 µM) or a sodium-free
KRH buffer. d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate glucose uptake by
adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-
Deoxyglucose (2-NBDG) to each well to a final concentration of 100-200 µM. f. Incubate the
plate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and
washing the cells three times with ice-cold, sodium-free buffer. h. Add 100 µL of PBS or a
suitable lysis buffer to each well. i. Measure the fluorescence intensity using a microplate
reader (excitation/emission ~485/535 nm).

4. Data Analysis: a. Subtract the fluorescence of the non-specific uptake wells from all other

wells. b. Calculate the percent inhibition for each T-1095A concentration relative to the vehicle

control. c. Plot the data to determine the IC₅₀ value of T-1095A.

Protocol 3: In Vivo Assessment via Urinary Glucose
Excretion
This in vivo protocol measures the primary pharmacodynamic effect of T-1095A in animal

models.[1][5]

1. Animal Dosing and Urine Collection: a. Use appropriate animal models, such as

streptozotocin (STZ)-induced diabetic rats or normal rats.[5] b. House animals individually in

metabolic cages that allow for the separation and collection of urine and feces. c. Acclimatize

the animals to the cages for at least 24 hours before the experiment. d. Administer T-1095
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orally at various doses (e.g., 3-100 mg/kg) or a vehicle control.[5] e. Collect urine over a

specified time period (e.g., 24 hours).

2. Sample Analysis: a. Measure the total volume of urine collected for each animal. b.

Determine the glucose concentration in the urine samples using a glucose oxidase assay kit or

a clinical chemistry analyzer.

3. Data Analysis: a. Calculate the total amount of glucose excreted in the urine (mg) by

multiplying the urine volume (mL) by the glucose concentration (mg/mL). b. Compare the

urinary glucose excretion in T-1095-treated groups to the vehicle-treated group. c. Analyze the

data for a dose-dependent effect.

Protocol 4: Western Blotting for SGLT2 and GLUT2
Expression
This protocol assesses the effect of T-1095A on the protein levels of key glucose transporters

in kidney tissue. While T-1095A does not typically alter SGLT2 expression, it has been shown

to affect GLUT2 levels in diabetic models.[7]

1. Kidney Tissue Homogenization: a. Excise kidney tissue and immediately snap-freeze it in

liquid nitrogen or prepare fresh lysates. b. Homogenize the tissue in ice-cold RIPA lysis buffer

containing protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed (e.g.,

14,000 x g) at 4°C for 15 minutes to pellet cell debris. d. Collect the supernatant and determine

the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample

buffer. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide

gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins from the gel

to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or

BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary

antibodies against SGLT2, GLUT2, and a loading control (e.g., β-actin, GAPDH) overnight at

4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

e. Wash the membrane again three times with TBST.
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4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the

membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c.

Quantify the band intensities using densitometry software. d. Normalize the protein of interest's

band intensity to the loading control's intensity. e. Compare the relative protein expression

levels between different treatment groups.

Data Presentation
Table 1: In Vitro Inhibitory Activity of T-1095A on SGLT2

Assay Method System Parameter T-1095A Value

BBMV Glucose
Uptake

Rat Kidney BBMVs IC₅₀ 15.2 ± 2.1 nM

| 2-NBDG Uptake | HK-2 Cells | IC₅₀ | 25.8 ± 3.5 nM |

Table 2: Effect of Oral T-1095 Administration on Urinary Glucose Excretion in Diabetic Rats

Treatment Group
(Dose)

Urine Volume
(mL/24h)

Urine Glucose
(mg/dL)

Total Glucose
Excreted (mg/24h)

Vehicle Control 25.3 ± 3.1 1500 ± 210 379.5 ± 55.7

T-1095 (10 mg/kg) 28.1 ± 2.9 3500 ± 350 983.5 ± 101.2

T-1095 (30 mg/kg) 30.5 ± 3.5 6200 ± 480 1891.0 ± 205.4

| T-1095 (100 mg/kg) | 32.2 ± 4.0 | 7800 ± 560 | 2511.6 ± 288.1 |

Table 3: Relative Protein Expression in Kidney Tissue of Diabetic Rats after 8 Weeks of T-1095

Treatment (0.1% w/w in diet)
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Treatment Group
SGLT2 Expression
(Normalized to Control)

GLUT2 Expression
(Normalized to Control)

Non-Diabetic Control 1.00 ± 0.12 1.00 ± 0.15

Diabetic + Vehicle 1.05 ± 0.14 2.54 ± 0.28

| Diabetic + T-1095 | 1.02 ± 0.11 | 1.21 ± 0.20 |
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Figure 2: Overall experimental workflow for assessing T-1095A activity in kidney tissue.
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Figure 3: Logical relationship between T-1095A's primary action and its physiological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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